molecular formula C10H10N2O4 B7817505 1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy-

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy-

Cat. No.: B7817505
M. Wt: 222.20 g/mol
InChI Key: HYEGAOGIGDAUGN-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring system, which is a fused ring structure consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Amination and Methoxylation: The amino and methoxy groups can be introduced through selective amination and methoxylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced compounds.

Scientific Research Applications

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy-: The parent compound with unique functional groups.

    1,3-Benzodioxole-5-carbonitrile, 6-amino-4-methoxy-: A similar compound with one less methoxy group.

    1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dihydroxy-: A compound with hydroxyl groups instead of methoxy groups.

Uniqueness

1,3-Benzodioxole-5-carbonitrile, 6-amino-4,7-dimethoxy- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and methoxy groups, along with the benzodioxole ring, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-13-7-5(3-11)6(12)8(14-2)10-9(7)15-4-16-10/h4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEGAOGIGDAUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1C#N)N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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